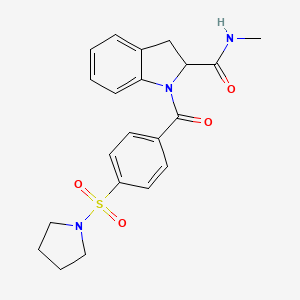

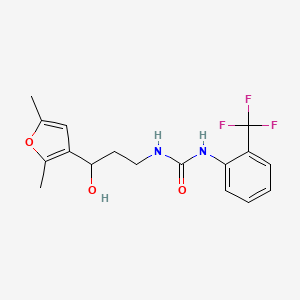

![molecular formula C21H22N4O B2605968 N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-46-5](/img/structure/B2605968.png)

N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been reported. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is instrumental in the synthesis of diverse heterocyclic analogs. For example, it has been used in the creation of heterocyclic analogues of phthalhydrazides, where cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids were obtained through direct oxidation processes. This research highlights its utility in synthesizing complex structures, potentially useful in pharmaceuticals and materials science (D. Paul, 1984).

Metal-Organic Frameworks (MOFs)

The compound's relevance extends to the development of metal-organic frameworks (MOFs), showcasing its utility in creating intricate and potentially functional structures. A study detailed the crystal structure of a hydrated copper acetate complex of the ligand, pointing towards applications in catalysis, gas storage, and separation technologies (D. S. Cati & H. Stoeckli-Evans, 2014).

Antimicrobial and Antimycobacterial Activity

Research into nicotinic acid hydrazide derivatives indicates a pathway for developing new antimicrobial and antimycobacterial agents. Such studies are crucial for identifying novel therapeutic agents against resistant strains of bacteria and tuberculosis (.. R.V.Sidhaye et al., 2011).

Antioxidant, Antitumor, and Antimicrobial Activities

The synthesis of new pyrazolopyridines has been explored, with these compounds demonstrating significant antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of the compound in contributing to the development of new therapeutic agents with multiple biological activities (M. El‐Borai et al., 2013).

Inhibitor Development for Inflammatory Diseases

Efforts to develop inhibitors for the interleukin-1 receptor-associated kinase 4 (IRAK4) have utilized derivatives of the compound. Such inhibitors are promising for treating inflammatory diseases, showcasing the compound's role in advancing therapeutic options (Jongwon Lim et al., 2015).

properties

IUPAC Name |

N-(2-phenylethyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(23-13-8-17-5-2-1-3-6-17)25-16-15-24-14-4-7-19(24)20(25)18-9-11-22-12-10-18/h1-7,9-12,14,20H,8,13,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXXZLVABISWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

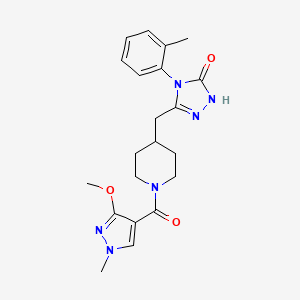

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)

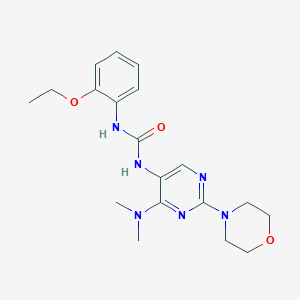

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2605889.png)

![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)

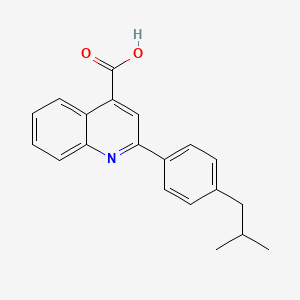

![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)

![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)

![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)

![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)

![Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2605900.png)

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)